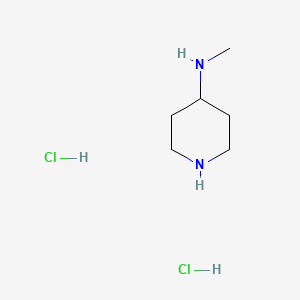
Acide carbamique, (2-mercapto-1,1-diméthyléthyl)-, ester 1,1-diméthyléthylique (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C9H19NO2S. . This compound is characterized by the presence of a carbamate group and a mercapto group, making it a versatile molecule in various chemical reactions and applications.
Applications De Recherche Scientifique
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester is used in various scientific research applications:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development as a prodrug.
Industry: Used in the synthesis of specialty chemicals and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl chloroformate with 2-mercapto-1,1-dimethylethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
tert-Butyl chloroformate+2-mercapto-1,1-dimethylethylamine→Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Carbamates and esters.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester involves the formation of stable carbamate and mercapto intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-mercaptoethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, methyl ester
Uniqueness
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester is unique due to its combination of a bulky tert-butyl group and a reactive mercapto group. This unique structure allows it to serve as a versatile intermediate in various chemical reactions and applications.
Propriétés
Numéro CAS |
134362-19-9 |
|---|---|
Formule moléculaire |
C9H19NO2S |
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
tert-butyl N-(2-methyl-1-sulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2S/c1-8(2,3)12-7(11)10-9(4,5)6-13/h13H,6H2,1-5H3,(H,10,11) |
Clé InChI |
XICWIXHBBILNLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)CS |
Synonymes |
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













